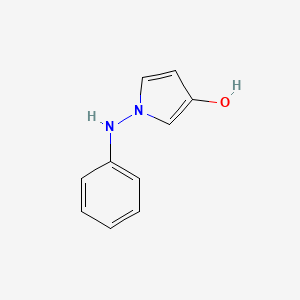![molecular formula C7H4N8O B12562753 Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- CAS No. 194496-75-8](/img/structure/B12562753.png)
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. The presence of azido groups at positions 4 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological applications. This compound is known for its potential in medicinal chemistry and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- typically involves the reaction of 3-methylisoxazole with suitable electrophilic agents. One common method includes the use of 5-aminoisoxazole as a starting material, which undergoes heterocyclization reactions with 1,3-dielectrophiles . Another approach involves the reaction of 3-methylisoxazole with Mannich bases in pyridine under reflux conditions . These methods yield the desired isoxazolo[4,5-c]pyridine derivatives with good efficiency.
Industrial Production Methods
While specific industrial production methods for isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- are not extensively documented, the general principles of heterocyclic synthesis and functionalization can be applied. Industrial production would likely involve scalable reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azido groups or other functional groups present in the molecule.
Substitution: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolo[4,5-c]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- exerts its effects involves interactions with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[5,4-b]pyridine: Another isoxazole-pyridine fused compound with different substitution patterns.
Isoxazolo[3,4-a]pyrrolizine: A related heterocyclic system with a different ring fusion pattern.
Uniqueness
Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl- is unique due to the presence of azido groups at specific positions, which imparts distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
194496-75-8 |
|---|---|
Fórmula molecular |
C7H4N8O |
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
4,6-diazido-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H4N8O/c1-3-6-4(16-13-3)2-5(11-14-8)10-7(6)12-15-9/h2H,1H3 |
Clave InChI |
NFIQGIAJLSXBLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=CC(=NC(=C12)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

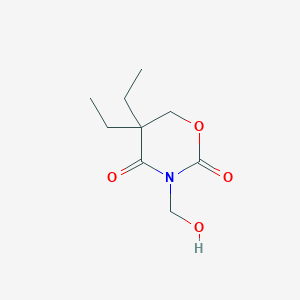

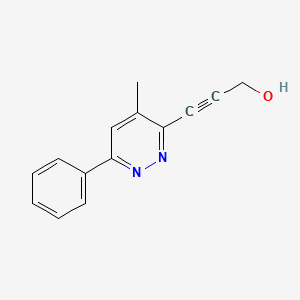
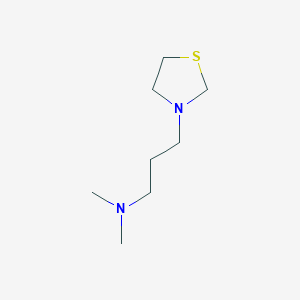
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)

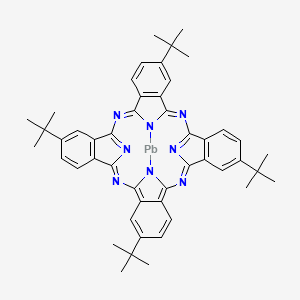

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
